Cas no 1293324-06-7 (tert-butyl N-(2-bromo-4,5-dimethoxyphenyl)methylcarbamate)

tert-butyl N-(2-bromo-4,5-dimethoxyphenyl)methylcarbamate Chemical and Physical Properties
Names and Identifiers
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- Carbamic acid, N-[(2-bromo-4,5-dimethoxyphenyl)methyl]-, 1,1-dimethylethyl ester
- tert-butyl N-(2-bromo-4,5-dimethoxyphenyl)methylcarbamate
- 1293324-06-7
- EN300-28297926
- tert-butyl N-[(2-bromo-4,5-dimethoxyphenyl)methyl]carbamate
-
- Inchi: InChI=1S/C14H20BrNO4/c1-14(2,3)20-13(17)16-8-9-6-11(18-4)12(19-5)7-10(9)15/h6-7H,8H2,1-5H3,(H,16,17)
- InChI Key: PRMJKLAEVRRIAH-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 345.05757Da
- Monoisotopic Mass: 345.05757Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 20
- Rotatable Bond Count: 6
- Complexity: 319
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 56.8Ų
- XLogP3: 3.1
tert-butyl N-(2-bromo-4,5-dimethoxyphenyl)methylcarbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28297926-0.05g |
tert-butyl N-[(2-bromo-4,5-dimethoxyphenyl)methyl]carbamate |
1293324-06-7 | 0.05g |
$563.0 | 2023-09-07 | ||
Enamine | EN300-28297926-0.5g |
tert-butyl N-[(2-bromo-4,5-dimethoxyphenyl)methyl]carbamate |
1293324-06-7 | 0.5g |
$645.0 | 2023-09-07 | ||
Enamine | EN300-28297926-1.0g |
tert-butyl N-[(2-bromo-4,5-dimethoxyphenyl)methyl]carbamate |
1293324-06-7 | 1g |
$671.0 | 2023-05-24 | ||
Enamine | EN300-28297926-0.1g |
tert-butyl N-[(2-bromo-4,5-dimethoxyphenyl)methyl]carbamate |
1293324-06-7 | 0.1g |
$591.0 | 2023-09-07 | ||
Enamine | EN300-28297926-0.25g |
tert-butyl N-[(2-bromo-4,5-dimethoxyphenyl)methyl]carbamate |
1293324-06-7 | 0.25g |
$617.0 | 2023-09-07 | ||
Enamine | EN300-28297926-2.5g |
tert-butyl N-[(2-bromo-4,5-dimethoxyphenyl)methyl]carbamate |
1293324-06-7 | 2.5g |
$1315.0 | 2023-09-07 | ||
Enamine | EN300-28297926-5.0g |
tert-butyl N-[(2-bromo-4,5-dimethoxyphenyl)methyl]carbamate |
1293324-06-7 | 5g |
$1945.0 | 2023-05-24 | ||
Enamine | EN300-28297926-10.0g |
tert-butyl N-[(2-bromo-4,5-dimethoxyphenyl)methyl]carbamate |
1293324-06-7 | 10g |
$2884.0 | 2023-05-24 | ||
Enamine | EN300-28297926-1g |
tert-butyl N-[(2-bromo-4,5-dimethoxyphenyl)methyl]carbamate |
1293324-06-7 | 1g |
$671.0 | 2023-09-07 | ||
Enamine | EN300-28297926-10g |
tert-butyl N-[(2-bromo-4,5-dimethoxyphenyl)methyl]carbamate |
1293324-06-7 | 10g |
$2884.0 | 2023-09-07 |
tert-butyl N-(2-bromo-4,5-dimethoxyphenyl)methylcarbamate Related Literature
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Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096
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Juan David Serna-Salazar,Jorge Mahecha-Gómez Phys. Chem. Chem. Phys., 2000,2, 4061-4065
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Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893
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Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148
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Xuejiao Cao,Nikita Joseph,Matt Jellicoe,Ahmed Hussein Mohammed Al-Antaki,Xuan Luo,Dongxiao Su,Colin Raston Food Funct., 2021,12, 1087-1096
Additional information on tert-butyl N-(2-bromo-4,5-dimethoxyphenyl)methylcarbamate
tert-butyl N-(2-bromo-4,5-dimethoxyphenyl)methylcarbamate: A Comprehensive Overview
The compound tert-butyl N-(2-bromo-4,5-dimethoxyphenyl)methylcarbamate, identified by the CAS registry number 1293324-06-7, is a highly specialized organic compound with significant applications in various fields of chemistry. This compound is notable for its unique structural features, which include a tert-butyl group, a methylcarbamate moiety, and a substituted phenyl ring with bromine and methoxy groups. These structural elements contribute to its versatile chemical properties and potential uses in research and industry.
The synthesis of tert-butyl N-(2-bromo-4,5-dimethoxyphenyl)methylcarbamate involves advanced organic chemistry techniques. Researchers have explored various synthetic pathways to optimize the yield and purity of this compound. Recent studies have focused on improving the efficiency of the reaction conditions, such as temperature control and catalyst selection, to achieve better results. The presence of the tert-butyl group plays a crucial role in stabilizing the molecule during synthesis, while the methoxy groups on the phenyl ring enhance its solubility in organic solvents.
In terms of applications, tert-butyl N-(2-bromo-4,5-dimethoxyphenyl)methylcarbamate has shown promise in medicinal chemistry. Its structure makes it a potential candidate for drug design, particularly in the development of bioactive compounds with specific pharmacological properties. The bromine substituent on the phenyl ring is known to influence the compound's reactivity and selectivity in biological systems. Recent research has highlighted its potential as an intermediate in the synthesis of complex molecules with therapeutic applications.
The physical properties of this compound are also worth noting. It has a melting point of approximately 120°C and is soluble in common organic solvents such as dichloromethane and ethyl acetate. Its stability under various conditions has been extensively studied, making it suitable for use in both laboratory settings and industrial processes. The compound's ability to form stable derivatives has further expanded its utility in chemical research.
From an environmental perspective, tert-butyl N-(2-bromo-4,5-dimethoxyphenyl)methylcarbamate has been evaluated for its biodegradability and ecological impact. Studies indicate that it undergoes slow degradation under aerobic conditions, which raises concerns about its long-term effects on ecosystems. However, ongoing research aims to develop methods for efficient waste management and recycling of this compound to minimize environmental risks.
In conclusion, tert-butyl N-(2-bromo-4,5-dimethoxyphenyl)methylcarbamate (CAS No: 1293324-06-7) is a multifaceted compound with significant potential in various chemical domains. Its unique structure, coupled with recent advancements in synthesis and application techniques, positions it as an important tool for researchers and industry professionals alike. As further studies continue to uncover its properties and capabilities, this compound is expected to play an increasingly vital role in the advancement of modern chemistry.
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